molecular formula C8H15ClN2O2 B583119 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride CAS No. 817169-86-1

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Cat. No.: B583119
CAS No.: 817169-86-1
M. Wt: 206.67
InChI Key: IYUGMAUQLONHLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is typically synthesized through organic synthesis methods. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or alkylated analogs .

Scientific Research Applications

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyclobutyl-2-oxobutanamide: The non-hydrochloride form of the compound.

    4-Cyclobutyl-2-oxobutanamide: Lacks the amino group at the 3-position.

    3-Amino-2-oxobutanamide: Lacks the cyclobutyl group at the 4-position.

Uniqueness

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and oxo groups, along with the cyclobutyl ring, makes it a versatile intermediate for various synthetic and research applications .

Properties

IUPAC Name

3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUGMAUQLONHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743637
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817169-86-1
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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